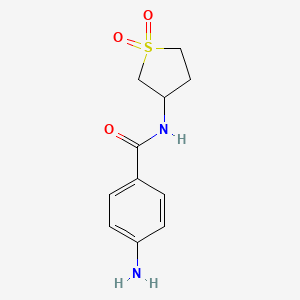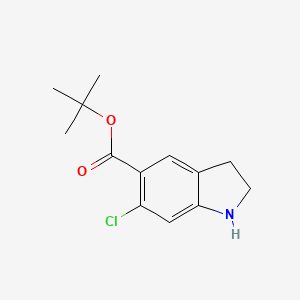![molecular formula C15H14N2O5S B2618642 N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2618642.png)
N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Development
- Synthesis of Derivatives for Potential Therapeutic Applications: The compound N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its derivatives are synthesized for potential therapeutic applications. The use of basic environments, such as K2CO3 or amine, facilitates the synthesis process, yielding compounds with potential therapeutic benefits (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Biological and Medicinal Applications
Anticancer Properties
Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share structural similarities with this compound, have shown potent cytotoxic activities against human cancer cell lines. These compounds also exhibit low toxicity in normal human kidney cells and induce apoptosis through the upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).
Carbonic Anhydrase Inhibition
Metal complexes of heterocyclic sulfonamide, structurally related to this compound, have demonstrated strong carbonic anhydrase inhibitory properties. These complexes are more potent inhibitors than parent ligand and acetazolamide, suggesting their potential application in treating diseases involving carbonic anhydrase (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
Antibacterial and Anti-Inflammatory Agents
Sulfonamides bearing a 1,4-benzodioxin ring, related to the queried compound, show promising antibacterial potential and inhibition of the lipoxygenase enzyme, indicating their possible use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Antidiabetic Potential
Some derivatives of the compound have demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating their potential application in the management of type-2 diabetes (Abbasi et al., 2023).
Chemical and Environmental Applications
Chemosensor Development
A phenoxazine-based fluorescence chemosensor, structurally related to this compound, has been developed for the detection of Cd2+ and CN− ions. This sensor has applications in bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).
Biocatalysis for Enantiospecific Synthesis
Enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, related to the compound , are produced using biocatalysts like indole-3-acetamide hydrolase from Alcaligenes faecalis. These enantiomers are valuable for the enantiospecific synthesis of various therapeutic agents (Mishra et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is the Carbonic Anhydrase 2 enzyme . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for many biological processes .
Mode of Action
This compound interacts with its target, the Carbonic Anhydrase 2 enzyme, by binding to its active site
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c16-23(19,20)11-7-5-10(6-8-11)17-15(18)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQKWLBAVBNPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B2618561.png)
![5-(azepan-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618563.png)

![2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide](/img/structure/B2618567.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2618569.png)
![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2618574.png)
![2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2618576.png)
![3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2618578.png)
![N-(4-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2618580.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B2618581.png)

